molecular formula C8H11NO2 B086295 2,5-Dimethoxyaniline CAS No. 102-56-7

2,5-Dimethoxyaniline

Cat. No.: B086295
CAS No.: 102-56-7
M. Wt: 153.18 g/mol
InChI Key: NAZDVUBIEPVUKE-UHFFFAOYSA-N
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Description

2,5-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound appears as a gray to dark brown crystalline powder or lumps and is soluble in organic solvents such as methanol and ethanol . It is primarily used in organic synthesis and dye manufacturing .

Mechanism of Action

Target of Action

2,5-Dimethoxyaniline primarily targets the enzyme laccase from Trumetes versicolor . Laccase is a multi-copper oxidase that plays a significant role in the degradation of lignin, a complex organic polymer that forms key structural materials in the support tissues of vascular plants.

Mode of Action

This compound acts as a laccase inducer , which means it stimulates the production of laccase . This compound also participates in the electrochemical copolymerization of diphenylamine in 4M sulfuric acid .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the polymerization process . The compound is synthesized by chemical oxidative polymerization technique using varying ratio of oxidants; ferric chloride (FeCl3) and ammonium persulfate [(NH4)2S2O8], in an inert atmosphere at low temperature . The synthesized samples of PDMA have been characterized by Fourier transform infrared spectroscopy, scanning electron microscopy and by measuring its dc conductivity .

Pharmacokinetics

It’s known that the compound is soluble in water, ethanol, and hot ligroin , which suggests it could be well-absorbed and distributed in the body

Result of Action

The primary result of this compound’s action is the production of poly(this compound) (PDMA), a material with high electrical conductivity and high charge storage capacity . This makes it useful in applications such as the creation of conductive polymers .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the synthesis of PDMA occurs in an inert atmosphere at low temperature . Additionally, the compound is sensitive to light , suggesting that light exposure could affect its stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dimethoxyaniline involves the reaction of hydroquinone with a liquid alkali to form the sodium salt of hydroquinone. This sodium salt then reacts with methyl chloride at temperatures between 75 to 120°C and pressures of 1.3 to 1.7 MPa to produce p-dimethoxybenzene. The p-dimethoxybenzene is then nitrated with nitric acid to form 2,5-dimethoxynitrobenzene, which is subsequently reduced with sodium disulfide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxyaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: The nitro group in its precursor can be reduced to form the amine.

    Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,5-Dimethoxyaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyaniline
  • 3,5-Dimethoxyaniline
  • 2,4-Dimethoxyaniline
  • 2,5-Diethoxyaniline

Uniqueness

2,5-Dimethoxyaniline is unique due to the specific positioning of the methoxy groups, which significantly influences its reactivity and solubility. Compared to its isomers, it has distinct electronic properties that make it more suitable for certain chemical reactions and applications .

Properties

IUPAC Name

2,5-dimethoxyaniline
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InChI

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3
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InChI Key

NAZDVUBIEPVUKE-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=C(C=C1)OC)N
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Molecular Formula

C8H11NO2
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Related CAS

88374-66-7
Record name Poly(2,5-dimethoxyaniline)
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DSSTOX Substance ID

DTXSID4059257
Record name Benzenamine, 2,5-dimethoxy-
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Molecular Weight

153.18 g/mol
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Physical Description

Brown powder; [Alfa Aesar MSDS]
Record name 2,5-Dimethoxyaniline
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Vapor Pressure

0.00828 [mmHg]
Record name 2,5-Dimethoxyaniline
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CAS No.

102-56-7
Record name 2,5-Dimethoxyaniline
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Record name 2,5-DIMETHOXYANILINE
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Record name Benzenamine, 2,5-dimethoxy-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2,5-Dimethoxyaniline?

A1: The molecular formula of this compound is C8H11NO2, and its molecular weight is 153.18 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include:

  • Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies functional groups and chemical bonds present in the molecule. [, , , , , , ]
  • Ultraviolet-Visible Spectroscopy (UV-Vis): This method analyzes the compound's absorption and transmission of light in the UV-Vis region, providing information about electronic transitions and conjugation. [, , , , ]
  • Nuclear Magnetic Resonance (NMR): This technique elucidates the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. []
  • Mass Spectrometry (MS): This method determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound. []
  • X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of this compound and its polymers. [, , , ]

Q3: What is the impact of different oxidants on the properties of poly(this compound) (PDMA)?

A3: Research shows that the choice of oxidant during polymerization significantly influences PDMA's properties. Using a binary oxidant system like ferric chloride (FeCl3) and ammonium persulfate (APS) can impact molecular ordering, crystallinity, and conductivity. [, ]

Q4: Is this compound used as a corrosion inhibitor?

A4: Research has shown that poly(this compound) (PDMA) films electrodeposited on 304 steel electrodes can act as corrosion inhibitors in HCl/NaCl environments. []

Q5: What catalytic applications utilize this compound?

A5: this compound serves as a precursor for synthesizing polymers with catalytic applications. For instance, platinum microparticles dispersed in a PDMA matrix exhibit enhanced catalytic activity towards methanol oxidation. []

Q6: Are there any computational studies on this compound derivatives?

A6: Yes, docking studies have been conducted on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which are derivatives of this compound, to understand their interaction with tubulin, a protein involved in cell division. These studies provide insights into the potential mechanism of action of these compounds as anticancer agents. []

Q7: How do structural modifications of this compound derivatives influence their biological activity?

A7: Studies focusing on N-(5-methoxyphenyl) methoxybenzenesulphonamides, derived from this compound, have shown that methoxy and bromo substitutions significantly affect their cytotoxic activity. In particular, this compound derivatives with 4-bromo substitutions exhibit potent activity against cancer cell lines, highlighting the importance of specific substitutions for enhancing their anticancer properties. []

Q8: What are the applications of poly(this compound) in sensor development?

A8: PDMA is employed in various sensing applications. For instance, it serves as a key component in impedimetric immunosensors for detecting fumonisins, toxins produced by fungi, in food samples. [, ] It also plays a crucial role in developing aptasensors for microcystin-LR, a harmful toxin produced by cyanobacteria, in water samples. [] Furthermore, PDMA-based nanocomposites have been utilized in constructing nanobiosensors for detecting glyphosate and glufosinate, common herbicides, in agricultural products. []

Q9: Can PDMA be used in electrochromic devices?

A9: Yes, PDMA displays electrochromic properties, meaning its color changes reversibly upon applying different electrical potentials. This characteristic makes PDMA a potential candidate for applications in electrochromic devices like displays and smart windows. [, ]

Q10: Are there any biomedical applications of this compound-based materials?

A10: Yes, nanocomposites incorporating nano-chitosan containing poly(this compound) and gold nanoparticles have demonstrated promising antibacterial, antioxidant, and anticancer activities, suggesting potential applications in the biomedical field. [] Additionally, PDMA films have been explored for developing glucose biosensors, highlighting their potential in medical diagnostics. []

Q11: How is this compound typically synthesized?

A11: this compound is synthesized from hydroquinone through a three-step process involving alkylation, nitration, and reduction. []

Q12: What is a significant finding regarding the synthesis of poly(this compound) (PDMA)?

A12: Researchers successfully synthesized a unique nanophase hexagonal structured PDMA using a combination of ferric chloride and ammonium persulfate as oxidants. This method resulted in PDMA nanorods with notable thermal stability. []

Q13: How is the electrochemical behavior of PDMA studied?

A13: Cyclic voltammetry (CV) is a key technique used to study the electrochemical behavior of PDMA. This method provides information about the polymer's redox properties, conductivity, and electrocatalytic activity. [, , , , , , ]

Q14: How are the morphology and structure of PDMA and related nanomaterials characterized?

A14: Various microscopy techniques are employed for characterizing the morphology and structure of PDMA and related nanomaterials:

  • Scanning Electron Microscopy (SEM): This technique provides high-resolution images of the material's surface, revealing details about its morphology, such as size, shape, and arrangement of particles or features. [, , , , , ]
  • Transmission Electron Microscopy (TEM): This method uses a beam of electrons transmitted through an ultra-thin sample to create high-resolution images, revealing details about the internal structure and morphology of the material, including size, shape, and distribution of nanoparticles. [, , ]

Q15: What analytical methods are used to quantify this compound and its derivatives?

A15: Spectrophotometry, particularly in conjunction with methods like cloud point extraction, has been employed for the quantification of trace amounts of this compound derivatives like clonazepam and nitrazepam in pharmaceutical formulations. []

Q16: What are the environmental implications of using activated pine-sawdust pyrolytic char (APC) for removing 4-chloro-2,5-dimethoxyaniline (CDMA)?

A16: Using APC, derived from pine sawdust, for CDMA removal presents a potentially eco-friendly approach. The adsorption process was found to be effective, and the APC could be regenerated using HCl, indicating potential for reusability and reduced waste generation. []

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